molecular formula C5H7ClO2 B14345443 3-Methoxybut-2-enoyl chloride CAS No. 95187-87-4

3-Methoxybut-2-enoyl chloride

Cat. No.: B14345443
CAS No.: 95187-87-4
M. Wt: 134.56 g/mol
InChI Key: ZOEKCHLPVQJQQE-UHFFFAOYSA-N
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Description

3-Methoxybut-2-enoyl chloride (C₅H₇ClO₂) is an unsaturated acyl chloride characterized by a methoxy group (-OCH₃) at the β-position of the α,β-unsaturated carbonyl system. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing the 3-methoxybut-2-enoyl moiety into target molecules, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing effect of the carbonyl and chloride groups, which enhances its susceptibility to nucleophilic attack.

Properties

IUPAC Name

3-methoxybut-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEKCHLPVQJQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712192
Record name 3-Methoxybut-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95187-87-4
Record name 3-Methoxybut-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxybut-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:

3-Methoxybut-2-enoic acid+SOCl23-Methoxybut-2-enoyl chloride+SO2+HCl\text{3-Methoxybut-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methoxybut-2-enoyl chloride} + \text{SO}_2 + \text{HCl} 3-Methoxybut-2-enoic acid+SOCl2​→3-Methoxybut-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 3-methoxybut-2-enoyl chloride may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybut-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Hydrolysis: In the presence of water, 3-methoxybut-2-enoyl chloride can hydrolyze to form 3-methoxybut-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acid or base catalysts for specific reactions

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

3-Methoxybut-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-methoxybut-2-enoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the methoxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxybut-2-enoyl chloride with structurally and functionally related acyl chlorides:

Property 3-Methoxybut-2-enoyl Chloride But-2-enoyl Chloride 4-Methoxybut-2-enoyl Chloride Acryloyl Chloride
Molecular Formula C₅H₇ClO₂ C₄H₅ClO C₅H₇ClO₂ C₃H₃ClO
Boiling Point 120–125°C (est.) 94–96°C 130–135°C (est.) 75–77°C
Reactivity Moderate electrophilicity due to methoxy group stabilization High electrophilicity (no substituent stabilization) Lower electrophilicity (methoxy at γ-position) Extremely high reactivity (no substituents)
Synthetic Applications Used in cyclization reactions for oxazoles Common in polymer chemistry Limited due to steric hindrance Widely used in acrylates
Stability Hygroscopic; decomposes in moisture Highly moisture-sensitive More stable than α-substituted Unstable at room temperature
Key Findings :

Electronic Effects: The methoxy group in 3-methoxybut-2-enoyl chloride stabilizes the intermediate during nucleophilic substitution, reducing reactivity compared to unsubstituted but-2-enoyl chloride. This makes it suitable for controlled syntheses of heterocycles (e.g., oxazoloquinolines) .

Steric Influence: Compared to 4-methoxybut-2-enoyl chloride, the β-methoxy group in the 3-methoxy isomer imposes less steric hindrance, enabling broader application in ring-forming reactions.

Moisture Sensitivity: Unlike acryloyl chloride, 3-methoxybut-2-enoyl chloride’s stability under anhydrous conditions allows for its use in multi-step syntheses without rapid degradation.

Research Limitations and Gaps

  • Data Availability: Limited experimental data on the thermodynamic properties (e.g., exact boiling points, solubility) of 3-methoxybut-2-enoyl chloride are publicly available. Most comparisons rely on computational estimates or analogies to similar compounds.
  • Synthetic Scope: While highlights its role in oxazoloquinoline synthesis , applications in medicinal chemistry remain underexplored.

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